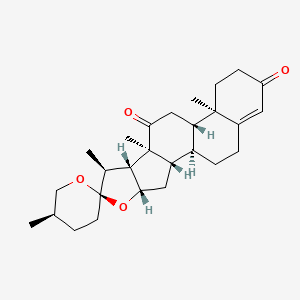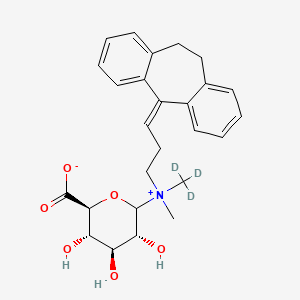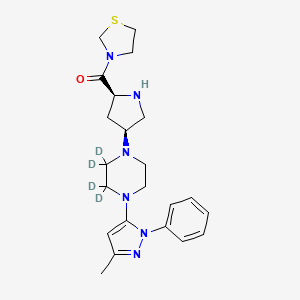
Teneligliptin-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teneligliptin-d4 is a deuterated form of Teneligliptin, a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. Teneligliptin belongs to the class of anti-diabetic drugs known as dipeptidyl peptidase-4 inhibitors. These inhibitors work by increasing the levels of incretin hormones, which help to regulate blood glucose levels by increasing insulin secretion and decreasing glucagon secretion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Teneligliptin-d4 involves the incorporation of deuterium atoms into the Teneligliptin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates, purification, and final product isolation. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Teneligliptin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of hydroxylated or ketone derivatives, while reduction may yield alcohols or amines. Substitution reactions may produce various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Teneligliptin-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Teneligliptin in pharmaceutical formulations.
Biology: Studied for its effects on cellular processes and metabolic pathways in various biological systems.
Medicine: Investigated for its potential therapeutic effects in the treatment of type 2 diabetes mellitus and related metabolic disorders.
Industry: Used in the development and optimization of pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Teneligliptin-d4 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones stimulate insulin secretion and suppress glucagon secretion in a glucose-dependent manner, thereby helping to regulate blood glucose levels. The molecular targets and pathways involved include the incretin receptors and downstream signaling pathways that mediate insulin and glucagon secretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used for the treatment of type 2 diabetes mellitus.
Saxagliptin: A dipeptidyl peptidase-4 inhibitor with a similar mechanism of action.
Linagliptin: A dipeptidyl peptidase-4 inhibitor with unique pharmacokinetic properties.
Uniqueness of Teneligliptin-d4
This compound is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This can lead to improved therapeutic efficacy and reduced side effects compared to non-deuterated analogs. Additionally, this compound has been shown to have potent and selective inhibition of dipeptidyl peptidase-4, making it a valuable tool for scientific research and therapeutic applications.
Eigenschaften
Molekularformel |
C22H30N6OS |
|---|---|
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
[(2S,4S)-4-[2,2,3,3-tetradeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,9D2 |
InChI-Schlüssel |
WGRQANOPCQRCME-NYTZRLBRSA-N |
Isomerische SMILES |
[2H]C1(C(N(CCN1[C@H]2C[C@H](NC2)C(=O)N3CCSC3)C4=CC(=NN4C5=CC=CC=C5)C)([2H])[2H])[2H] |
Kanonische SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


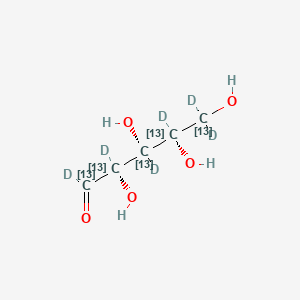
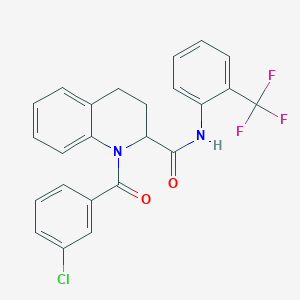
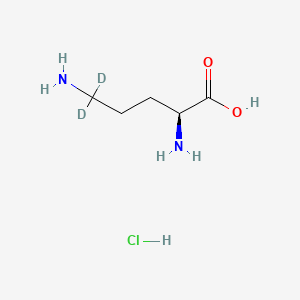
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
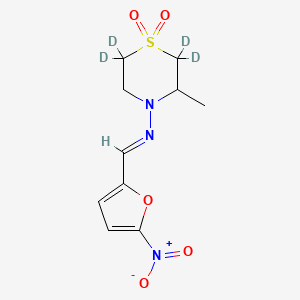
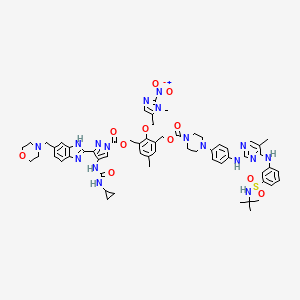
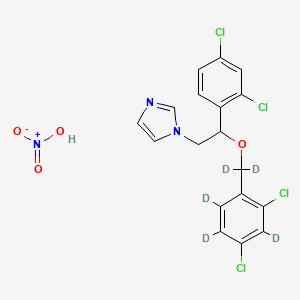
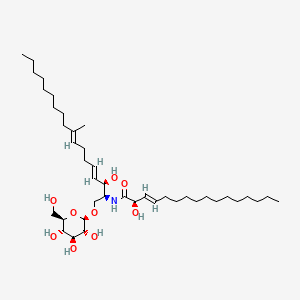

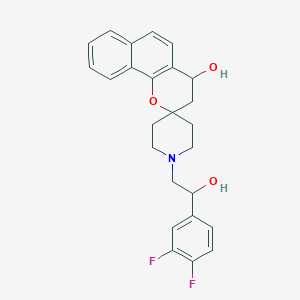
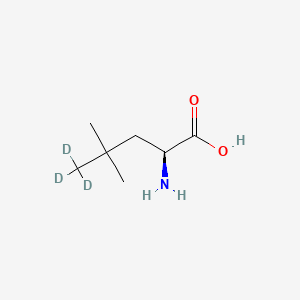
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
